molecular formula C7H7NO3S B2356594 Isothiazol-5-yl-oxo-acetic acid ethyl ester CAS No. 32540-11-7

Isothiazol-5-yl-oxo-acetic acid ethyl ester

Cat. No.: B2356594
CAS No.: 32540-11-7
M. Wt: 185.2
InChI Key: VACLWNNCIJXKCV-UHFFFAOYSA-N
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Description

Isothiazol-5-yl-oxo-acetic acid ethyl ester, also known as ITAEE, is a chemical compound that has been studied extensively for its potential use in a variety of scientific applications. It is a compound with the molecular formula C7H7NO3S .


Synthesis Analysis

The synthesis of this compound and related compounds is a topic of interest in the field of medicinal chemistry. Thiazole, a key component of this compound, is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which consists of sulfur and nitrogen. This ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

The thiazole moiety, a key component of this compound, is known to undergo various chemical reactions. Due to its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C7H7NO3S), and its potential for various chemical reactions due to the presence of the thiazole ring .

Scientific Research Applications

Chemical Synthesis and Reactions

Isothiazol-5-yl-oxo-acetic acid ethyl ester has been utilized in various chemical synthesis processes. It has been identified as a product in the reaction between 1H-indazol-3-ol and ethyl chloroacetate, indicating its role in the formation of complex chemical structures (Bonanomi & Palazzo, 1977). Additionally, it has been involved in the synthesis of antimicrobial 1,2,4-triazole derivatives, showcasing its application in creating biologically active compounds (Demirbas et al., 2004).

Antiviral Activity

Research has shown that derivatives of this compound exhibit moderate antiviral activity. This finding is significant in the field of medicinal chemistry, suggesting potential therapeutic applications (Kaminskyy et al., 2014).

Structural and Spectroscopic Analysis

The compound has been used in structural and spectroscopic studies. For example, it was involved in the synthesis of novel triazole and coumarin-derived heterocyclic compounds, which were characterized using various spectroscopic techniques (Nurhan G mr k o lu et al., 2019).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound, such as aminomethyl derivatives of (benzisothiazolin-3-one-2-yl)acetic acid amides, have shown activity against specific pathogens, highlighting its potential in drug development (Sławik, 1991).

Synthesis of Heterocyclic Compounds

This compound is instrumental in the synthesis of heterocyclic compounds, such as coumarino[6, 7-d]oxazoles, which have been evaluated for antibacterial and antifungal activities (Čačić et al., 2006).

Luminescent Properties

Studies on substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester, related to this compound, have explored their luminescent properties, potentially useful in metal sensing and laser dyes (Grummt et al., 2007).

Properties

IUPAC Name

ethyl 2-oxo-2-(1,2-thiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-2-11-7(10)6(9)5-3-4-8-12-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACLWNNCIJXKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=NS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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